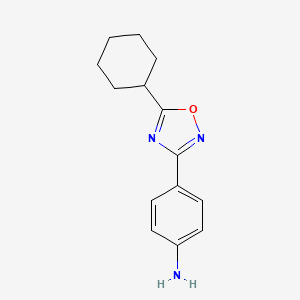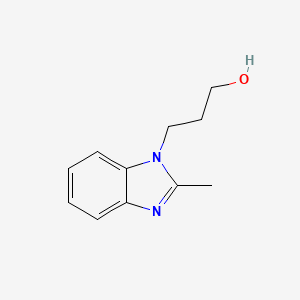
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Übersicht
Beschreibung
The compound “3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol” is a type of organic compound that contains a benzodiazole ring and a propanol group. Benzodiazole is a type of heterocyclic aromatic organic compound that is a fusion of benzene and diazole . The presence of the propanol group indicates that this compound has alcohol functionality .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazole ring attached to a three-carbon chain (propane) with a hydroxyl group (-OH) at the end, indicating it’s an alcohol .Chemical Reactions Analysis
As an organic compound containing a benzodiazole ring and a propanol group, this compound could potentially undergo various chemical reactions. The benzodiazole ring might participate in electrophilic substitution reactions, while the propanol group could undergo reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzodiazole ring and the propanol group. It’s likely to be a solid at room temperature and soluble in polar solvents due to the presence of the polar hydroxyl group .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study highlighted the use of compounds related to 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol in inhibiting mild steel corrosion in hydrochloric acid. The compound demonstrated high efficiency, reaching up to 97.39% at a specific concentration and acting as a cathodic type inhibitor. This finding is significant for industrial applications where steel corrosion poses a problem (Verma, Quraishi, & Gupta, 2016).
Molecular Aggregation Studies
Research into the spectroscopic behavior of related compounds in different solvents reveals insights into molecular aggregation. This work is important in understanding the fundamental properties of molecules like 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol and can impact various fields including material science and pharmaceuticals (Matwijczuk et al., 2016).
Antifungal Applications
A series of related compounds were designed as analogs of fluconazole, a well-known antifungal drug. These studies are crucial in the development of new pharmaceutical agents for treating fungal infections, with certain compounds showing promising results against Candida species (Lebouvier et al., 2020).
Catalyst Development
Compounds similar to 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol have been used in developing catalysts for chemical reactions, such as transfer hydrogenation. This application is significant in industrial chemistry where efficient and sustainable catalysts are constantly sought (Aydemir et al., 2014).
Synthesis of Bioactive Compounds
Research into the synthesis of benzimidazoles bearing related structures has shown potential in creating compounds with anticancer properties. This work contributes to the ongoing search for new therapeutic agents in cancer treatment (Rashid, Husain, & Mishra, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-12-10-5-2-3-6-11(10)13(9)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQKXBGLPLDTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1418544.png)
amine](/img/structure/B1418545.png)
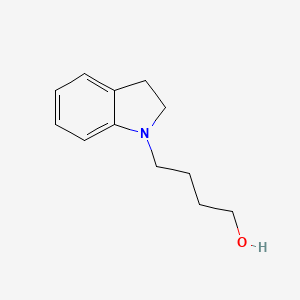
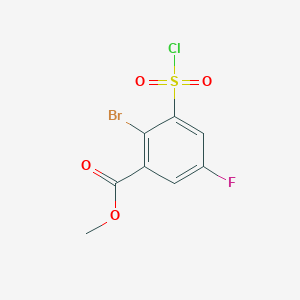
![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)
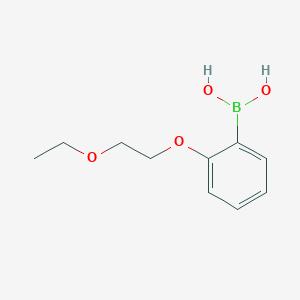
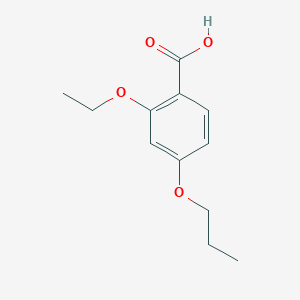
![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)


![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)
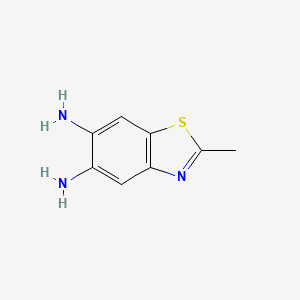
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)
